molecular formula C16H10N6S2 B11054103 6-(1-phenyl-1H-pyrazol-4-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-phenyl-1H-pyrazol-4-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11054103
M. Wt: 350.4 g/mol
InChI Key: LLCABJALADBUII-UHFFFAOYSA-N
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Description

6-(1-PHENYL-1H-PYRAZOL-4-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple aromatic rings and heteroatoms, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-PHENYL-1H-PYRAZOL-4-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include the cyclization of appropriate intermediates under specific conditions to form the triazolo-thiadiazole core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures are essential to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-(1-PHENYL-1H-PYRAZOL-4-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups into the aromatic rings.

Scientific Research Applications

6-(1-PHENYL-1H-PYRAZOL-4-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

    Industry: The compound’s chemical reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1-PHENYL-1H-PYRAZOL-4-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo-thiadiazole derivatives, such as:

  • 6-(1-PHENYL-1H-PYRAZOL-4-YL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
  • 6-(1-PHENYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Uniqueness

What sets 6-(1-PHENYL-1H-PYRAZOL-4-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE apart is its specific combination of aromatic rings and heteroatoms, which confer unique chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various scientific research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H10N6S2

Molecular Weight

350.4 g/mol

IUPAC Name

6-(1-phenylpyrazol-4-yl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10N6S2/c1-2-5-12(6-3-1)21-10-11(9-17-21)15-20-22-14(13-7-4-8-23-13)18-19-16(22)24-15/h1-10H

InChI Key

LLCABJALADBUII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C3=NN4C(=NN=C4S3)C5=CC=CS5

Origin of Product

United States

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